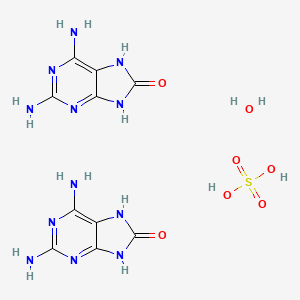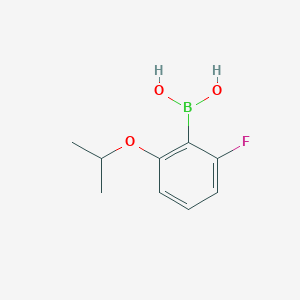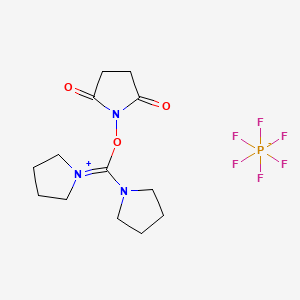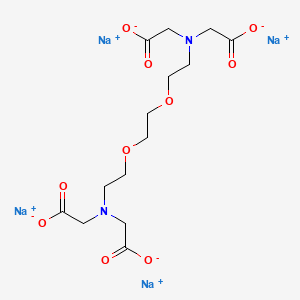
4-Cyano-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Cyano-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C8H5F3N2O2S . It has a molecular weight of 250.2 .
Molecular Structure Analysis
The molecular structure of “4-Cyano-3-(trifluoromethyl)benzenesulfonamide” consists of a benzenesulfonamide core with a cyano group at the 4-position and a trifluoromethyl group at the 3-position .Physical And Chemical Properties Analysis
“4-Cyano-3-(trifluoromethyl)benzenesulfonamide” is a solid . The melting point is between 175 - 180 °C, and the predicted boiling point is 304.8±52.0 °C .Aplicaciones Científicas De Investigación
Hormonal Male Contraception
- Scientific Field : Endocrinology
- Application Summary : The compound is used as a Selective Androgen Receptor Modulator (SARM) for hormonal male contraception . It’s known as (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide or S-23 .
- Methods of Application : In the study, male rats were used as an animal model. S-23 showed high binding affinity and was identified as a full agonist in vitro . The ED50 of S-23 in the prostate and levator ani muscle was 0.43 and 0.079 mg/d, respectively .
- Results : S-23 suppressed LH levels by greater than 50% at doses greater than 0.1 mg/d, with corresponding decreases in the size of the prostate but increases in the size of levator ani muscle . In the group treated with S-23 and estradiol benzoate, four of six animals showed no sperm in the testis and zero pregnancies in mating trials . After termination of treatment, infertility was fully reversible .
Agrochemical and Pharmaceutical Ingredient
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which include “4-Cyano-3-(trifluoromethyl)benzenesulfonamide”, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : “4-Cyano-3-(trifluoromethyl)benzenesulfonamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
Nonsteroidal Antiandrogen Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “4-Cyano-3-(trifluoromethyl)benzenesulfonamide” is used as a starting material in the chemical synthesis of the nonsteroidal antiandrogen bicalutamide . Bicalutamide is a medication that may be used for the treatment of prostate cancer .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes
- Scientific Field : Organic Chemistry
- Application Summary : “4-Cyano-3-(trifluoromethyl)benzenesulfonamide” is used in the halo- and cyano-trifluoromethylation of alkenes and alkynes . This is a well-established strategy in the design of advanced materials, agrochemicals, and pharmaceuticals .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : “4-Cyano-3-(trifluoromethyl)benzenesulfonamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
Propiedades
IUPAC Name |
4-cyano-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)7-3-6(16(13,14)15)2-1-5(7)4-12/h1-3H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNVZATXCGMNHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
923676-92-0 |
Source


|
| Record name | 4-cyano-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














